molecular formula C14H25NO10 B15088919 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose

2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose

Katalognummer: B15088919
Molekulargewicht: 367.35 g/mol
InChI-Schlüssel: TUXVLTYUDHJDAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative that plays a significant role in various biological processes. This compound is a type of glycoside, where a sugar molecule is bound to another functional group via a glycosidic bond.

Vorbereitungsmethoden

The synthesis of 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common synthetic route involves the use of methyl 2-acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranoside as an intermediate . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose involves its interaction with specific molecular targets and pathways. It can bind to receptors on the surface of cells, triggering a cascade of biochemical reactions that lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose can be compared with other similar compounds, such as:

    2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-galactopyranose: This compound has a similar structure but differs in the sugar moiety attached to the glycosidic bond.

    2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-mannopyranose: Another similar compound with a different sugar moiety.

    2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-xylopyranose: This compound also shares structural similarities but has a different sugar component.

The uniqueness of this compound lies in its specific sugar moiety and the biological activities it exhibits.

Eigenschaften

Molekularformel

C14H25NO10

Molekulargewicht

367.35 g/mol

IUPAC-Name

N-[2,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-7(15-5(2)17)13(22)24-6(3-16)9(12)19/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)

InChI-Schlüssel

TUXVLTYUDHJDAL-UHFFFAOYSA-N

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.